molecular formula C15H14FNO4S B13727125 ((3-Fluorophenyl)sulfonyl)phenylalanine

((3-Fluorophenyl)sulfonyl)phenylalanine

Cat. No.: B13727125
M. Wt: 323.3 g/mol
InChI Key: OMDHWAJJVRHXEM-UHFFFAOYSA-N
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Description

((3-Fluorophenyl)sulfonyl)phenylalanine is a compound that features a phenylalanine backbone with a 3-fluorophenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Fluorophenyl)sulfonyl)phenylalanine typically involves the introduction of the 3-fluorophenylsulfonyl group to the phenylalanine molecule. One common method is through the use of sulfonyl chlorides in the presence of a base, which facilitates the formation of the sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((3-Fluorophenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of this compound .

Scientific Research Applications

((3-Fluorophenyl)sulfonyl)phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • ((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine
  • ((3-Bromo-4-fluorophenyl)sulfonyl)phenylalanine
  • ((3-Methylphenyl)sulfonyl)phenylalanine

Uniqueness

((3-Fluorophenyl)sulfonyl)phenylalanine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity compared to its analogs with different substituents .

Properties

Molecular Formula

C15H14FNO4S

Molecular Weight

323.3 g/mol

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14FNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)

InChI Key

OMDHWAJJVRHXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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